![molecular formula C23H21ClN4O4S B2925427 2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 946322-49-2](/img/structure/B2925427.png)
2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the acetamide group might undergo hydrolysis, and the thioether group might be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of polar groups like acetamide could increase the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Antitumor and Antibacterial Applications
The compound has been explored for its potential as a thymidylate synthase inhibitor, which is significant in antitumor research. A study by Gangjee, Qiu, and Kisliuk (2004) synthesized a series of analogs potentially inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells, thus exhibiting antitumor properties (Gangjee, Qiu, & Kisliuk, 2004). Additionally, Maddila et al. (2016) synthesized derivatives showing significant in vitro antibacterial and antifungal activity, hinting at its potential in combating microbial infections (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).
Analgesic and Anti-inflammatory Properties
The synthesis of related thiazolopyrimidine derivatives and their evaluation for antinociceptive and anti-inflammatory properties indicate the compound's potential in pain management and inflammation treatment. Selvam et al. (2012) found that certain derivatives exhibited significant activities in these areas (Selvam, Karthik, Palanirajan, & Ali, 2012).
Antioxidant and Antitumor Activities
Further research by El-Moneim, El‐Deen, and El-Fattah (2011) evaluated the antioxidant and antitumor activities of certain synthesized compounds, suggesting the potential of this compound in oxidative stress-related conditions and cancer treatment (El-Moneim, El‐Deen, & El-Fattah, 2011).
Structural Analysis for Drug Development
The structural analysis of similar compounds is crucial for understanding their interactions and potential as drug candidates. Subasri et al. (2016) performed crystal structure analyses of related compounds, providing insights into their molecular conformations (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase
Gangjee et al. (2005) synthesized and evaluated analogs of this compound as dual inhibitors of dihydrofolate reductase and thymidylate synthase, key targets in antitumor therapy (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Eigenschaften
IUPAC Name |
2-[[6-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O4S/c24-15-2-1-3-16(9-15)25-21(29)12-33-23-26-18-6-7-28(11-17(18)22(30)27-23)10-14-4-5-19-20(8-14)32-13-31-19/h1-5,8-9H,6-7,10-13H2,(H,25,29)(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHFTJZJOKLBNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Cl)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.